4-({4-[(2-Phenylethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate
Overview
Description
4-({4-[(2-Phenylethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl acetate group, a sulfamoyl group, and a phenylcarbamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-Phenylethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfamoyl group: This can be achieved by reacting 2-phenylethylamine with sulfamoyl chloride under basic conditions.
Attachment of the phenylcarbamoyl group: The intermediate product is then reacted with 4-isocyanatobenzoyl chloride to form the phenylcarbamoyl group.
Formation of the phenyl acetate group: Finally, the compound is acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-Phenylethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl acetate derivatives.
Scientific Research Applications
4-({4-[(2-Phenylethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[(2-Phenylethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-({4-[(2-Phenylethyl)sulfamoyl]phenyl}carbamoyl)phenyl benzoate
- 4-({4-[(2-Phenylethyl)sulfamoyl]phenyl}carbamoyl)phenyl propionate
Uniqueness
4-({4-[(2-Phenylethyl)sulfamoyl]phenyl}carbamoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[[4-(2-phenylethylsulfamoyl)phenyl]carbamoyl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-17(26)30-21-11-7-19(8-12-21)23(27)25-20-9-13-22(14-10-20)31(28,29)24-16-15-18-5-3-2-4-6-18/h2-14,24H,15-16H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCIVKUZSMZDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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